molecular formula C16H17ClN2O4S B14958222 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-2-ylmethyl)benzamide

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B14958222
M. Wt: 368.8 g/mol
InChI Key: OONCFNJYGODKLU-UHFFFAOYSA-N
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Description

2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-2-ylmethyl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a 1,2-thiazinane-1,1-dioxide moiety at the 4-position and a furan-2-ylmethyl group at the amide nitrogen. The furan-2-ylmethyl substituent introduces aromatic and electron-rich characteristics, which may influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

Molecular Formula

C16H17ClN2O4S

Molecular Weight

368.8 g/mol

IUPAC Name

2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C16H17ClN2O4S/c17-15-10-12(19-7-1-2-9-24(19,21)22)5-6-14(15)16(20)18-11-13-4-3-8-23-13/h3-6,8,10H,1-2,7,9,11H2,(H,18,20)

InChI Key

OONCFNJYGODKLU-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)NCC3=CC=CO3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. The starting materials might include 2-chlorobenzoyl chloride, furan-2-ylmethanol, and a thiazinan derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This might include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states of the sulfur atom in the thiazinan ring.

    Reduction: Reduction reactions could target the chloro group or the carbonyl group in the benzamide.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a range of benzamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Using it as an intermediate in the production of other chemicals or materials.

Mechanism of Action

The mechanism of action of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-2-ylmethyl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-fluorophenyl)benzamide ()

  • Molecular Formula : C₁₇H₁₆ClFN₂O₃S
  • Key Differences : The amide nitrogen is substituted with a 2-fluorophenyl group instead of furan-2-ylmethyl.
  • Fluorine’s electronegativity may enhance metabolic stability by resisting oxidative degradation .

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()

  • Molecular Formula : C₁₀H₅ClF₂N₂O₂S
  • Key Differences : Replaces the thiazinane-1,1-dioxide with a 1,3-thiazole ring and introduces difluorobenzamide.
  • Crystal structure analysis reveals intermolecular hydrogen bonds (N–H⋯N, C–H⋯F/O), which may enhance crystalline stability and solubility .

2-(2-Chloroacetamido)-N-(furan-2-ylmethyl)benzamide ()

  • Molecular Formula : C₁₄H₁₃ClN₂O₃
  • Key Differences : Substitutes the thiazinane-sulfone group with a chloroacetamido side chain.
  • The absence of the sulfone group reduces polarity, which may affect solubility and distribution .

Comparison with Other Routes

  • : Synthesizes 4-substituted thiazinane-1,1-dioxides via ring-opening/closure reactions using NaH or LiHMDS. Yields range from 32% to 66%, highlighting challenges in sterically hindered systems.
  • : Utilizes pyridine as a base for amide bond formation between 5-chlorothiazol-2-amine and benzoyl chloride, achieving high purity after recrystallization.

Physicochemical and Structural Properties

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₁₆H₁₆ClN₂O₄S 375.83 (calc.) Furan-2-ylmethyl, Thiazinane-1,1-dioxide High polarity due to sulfone; aromatic furan
2-Chloro-N-(2-fluorophenyl) analog () C₁₇H₁₆ClFN₂O₃S 382.83 2-Fluorophenyl Increased lipophilicity; metabolic stability
N-(5-Chloro-1,3-thiazol-2-yl) analog () C₁₀H₅ClF₂N₂O₂S 298.68 Thiazole, Difluorobenzamide Rigid thiazole core; hydrogen-bonding motifs
2-(2-Chloroacetamido) analog () C₁₄H₁₃ClN₂O₃ 292.72 Chloroacetamido Electrophilic reactivity; reduced polarity

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